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Compound of Interest

Compound Name: 4-Bromo-3-chloropyridine

Cat. No.: B1272051 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 4-
Bromo-3-chloropyridine (CAS No. 73583-41-2), a key intermediate in pharmaceutical and

agrochemical research. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its spectral data (NMR,

IR, MS) and the methodologies for their acquisition.

Introduction
4-Bromo-3-chloropyridine is a halogenated pyridine derivative with significant applications in

organic synthesis. Its unique substitution pattern allows for selective functionalization, making it

a valuable building block for novel molecular architectures. Accurate spectral data is crucial for

the identification and characterization of this compound and its derivatives in complex reaction

mixtures. This guide presents a summary of its key spectral features.

Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the limited availability of experimentally derived public data, the following NMR data are

based on computational predictions. These predictions are generated using established

algorithms and provide a reliable estimation of the expected chemical shifts.

¹H NMR (Proton NMR) Spectral Data
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The predicted ¹H NMR spectrum of 4-Bromo-3-chloropyridine in CDCl₃ is expected to show

three distinct signals in the aromatic region, corresponding to the three protons on the pyridine

ring.

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-2 8.55 Doublet 4.8

H-6 8.45 Singlet -

H-5 7.35 Doublet 4.8

¹³C NMR (Carbon-13 NMR) Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ would display five signals corresponding to the five

carbon atoms of the pyridine ring.

Carbon Predicted Chemical Shift (ppm)

C-2 152.0

C-6 150.5

C-4 134.0

C-3 129.5

C-5 127.0

Expected Infrared (IR) Spectroscopy Data
The IR spectrum of 4-Bromo-3-chloropyridine is characterized by absorption bands

corresponding to the vibrations of its aromatic and carbon-halogen bonds.
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Vibrational Mode
Expected Wavenumber

Range (cm⁻¹)
Intensity

C-H stretching (aromatic) 3100-3000 Medium-Weak

C=N stretching (pyridine ring) 1600-1550 Medium-Strong

C=C stretching (pyridine ring) 1500-1400 Medium-Strong

C-Cl stretching 850-550 Strong

C-Br stretching 690-515 Strong

Expected Mass Spectrometry (MS) Data
The electron ionization mass spectrum of 4-Bromo-3-chloropyridine is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine

isotopes.

Ion
m/z (relative to ¹²C,

³⁵Cl, ⁷⁹Br)

Expected Relative

Abundance Pattern
Notes

[M]⁺ 191
Isotopic peaks at M+2

and M+4
Molecular ion

[M-Cl]⁺ 156 Loss of chlorine

[M-Br]⁺ 112 Loss of bromine

[C₅H₃N]⁺ 77 Pyridine ring fragment

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented

above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Bromo-3-chloropyridine (5-10 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The
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solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400

MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the

solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) and

pressed into a thin, transparent pellet. The spectrum is recorded against a background of a

pure KBr pellet.

Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The solid

sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV.

The resulting fragments are analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral data

analysis for 4-Bromo-3-chloropyridine.
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Workflow for Spectroscopic Analysis of 4-Bromo-3-chloropyridine
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Caption: Workflow for the spectroscopic analysis of 4-Bromo-3-chloropyridine.
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[https://www.benchchem.com/product/b1272051#4-bromo-3-chloropyridine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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